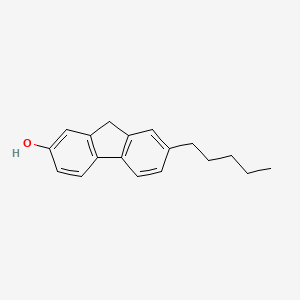

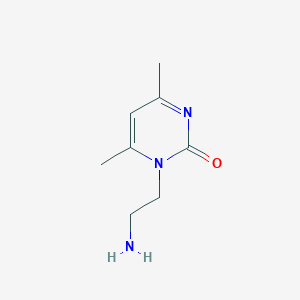

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one

Overview

Description

This would involve providing a basic overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications

Tautomeric Forms and Molecular Recognition

Pyrimidine derivatives, including structures similar to 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one, have been studied for their tautomeric forms and molecular recognition capabilities, which are essential for understanding the drug action of pharmaceuticals containing pyrimidine functionalities. Research indicates that these compounds can adopt different tautomeric forms, influencing their interaction with hydrogen bonding and potentially affecting their molecular recognition processes. This insight is crucial for the targeted drug action of pyrimidine-containing pharmaceuticals, as the specific tautomeric form can heavily influence the drug's efficacy through molecular recognition mechanisms involving hydrogen bonds (Rajam et al., 2017).

Structural and Spectroscopic Investigations

Pyrimidine derivatives are also the subject of structural and spectroscopic studies, including theoretical and experimental investigations on their molecular structure, vibrational frequencies, and hydrogen bonding effects. These studies are important for understanding the stability, electronic structure, and reactivity of pyrimidine compounds, which can inform their application in various scientific and industrial contexts. For example, comprehensive theoretical and experimental structural studies on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) provided insights into the molecule's stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond analysis (Mansour & Ghani, 2013).

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, including methods for constructing substituted pyrimidinones and pyrimidinaminides, has been explored to create compounds with potential pharmaceutical and biological activities. These synthetic routes are vital for the development of new drugs and materials based on pyrimidine structures. For instance, studies on the solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole derivatives highlight innovative approaches to creating pyrimidine-based compounds with significant cytotoxic and antibacterial activities (Aggarwal et al., 2014).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new reactions that could be explored.

Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some of this information may not be available. In such cases, researchers often need to conduct their own experiments to fill in the gaps in knowledge.

properties

IUPAC Name |

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-5-7(2)11(4-3-9)8(12)10-6/h5H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKKEJGBRLXUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363677 | |

| Record name | 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one | |

CAS RN |

889945-01-1 | |

| Record name | 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1621543.png)

![N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline](/img/structure/B1621548.png)

![Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate](/img/structure/B1621551.png)

![1-[4-(Ethylamino)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B1621555.png)